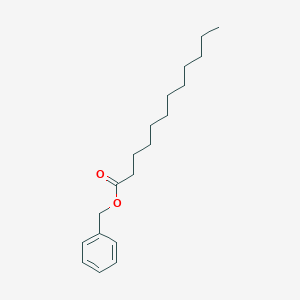

Benzyl laurate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRYOQRUGRVBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059692 | |

| Record name | Dodecanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-25-0 | |

| Record name | Benzyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSB3L16SHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Laurate from Benzyl Alcohol and Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) laurate, an ester with applications in the cosmetic, pharmaceutical, and flavor industries, is synthesized through the esterification of benzyl alcohol and lauric acid. This technical guide provides a comprehensive overview of the synthesis, focusing on the widely utilized Fischer esterification method. It details the underlying chemical principles, reaction kinetics, and the influence of various catalysts, including mineral acids, organic acids, and enzymes. This document furnishes detailed experimental protocols, presents comparative quantitative data, and offers visual representations of the reaction pathway and experimental workflows to aid in the practical application and optimization of this synthesis.

Introduction

Benzyl laurate (benzyl dodecanoate) is the ester formed from the reaction of benzyl alcohol and lauric acid.[1] It serves as an emollient, fragrance component, and solvent in a variety of commercial products. The synthesis of this compound is a classic example of Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Understanding the nuances of this reaction, including the choice of catalyst and optimization of reaction conditions, is crucial for achieving high yields and purity. This guide explores both traditional chemical and modern biocatalytic approaches to the synthesis of this compound.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the reactants and the product is essential for planning the synthesis, purification, and characterization of this compound.

| Property | Benzyl Alcohol | Lauric Acid | This compound |

| Molecular Formula | C₇H₈O | C₁₂H₂₄O₂ | C₁₉H₃₀O₂ |

| Molar Mass ( g/mol ) | 108.14 | 200.32 | 290.44 |

| Appearance | Colorless liquid | White crystalline solid | Colorless to pale yellow liquid |

| Boiling Point (°C) | 205.3 | 298.9 | 211 (at 12 mmHg) |

| Melting Point (°C) | -15.2 | 44-46 | 9.5 |

| Density (g/cm³) | 1.044 | 0.883 | 0.94 |

| Solubility in Water | 4.29 g/100 mL | Insoluble | Insoluble |

Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound from benzyl alcohol and lauric acid is the Fischer esterification. This reaction involves the acid-catalyzed condensation of the alcohol and carboxylic acid, resulting in the formation of the ester and water as a byproduct.[2]

Reaction Mechanism and Signaling Pathway

The Fischer esterification is a reversible process. To drive the reaction toward the formation of the ester, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, for instance, by azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[3]

The reaction proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.

Catalyst Selection and Performance

The choice of catalyst is a critical factor influencing the rate and yield of the esterification reaction. Common catalysts include strong mineral acids, organic sulfonic acids, and enzymes (lipases).

| Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Yield (Similar Esterifications) |

| Sulfuric Acid (H₂SO₄) | Reflux, 1-5 mol% | Inexpensive, highly active | Corrosive, difficult to remove, can cause side reactions (dehydration, charring) | ~65-95% for benzyl acetate[4] |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux with Dean-Stark trap, 1-5 mol% | Solid, less corrosive than H₂SO₄, easy to handle | More expensive than H₂SO₄ | High yields, often >90% |

| Immobilized Lipases (e.g., Novozym 435) | 40-70°C, solvent-free or in organic solvent | High selectivity, mild reaction conditions, reusable, environmentally friendly | Higher cost, slower reaction rates, potential for enzyme denaturation | >90% for various benzyl esters[5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using different catalysts.

Synthesis using Sulfuric Acid as a Catalyst

This protocol is a standard Fischer esterification procedure.

Materials:

-

Lauric acid

-

Benzyl alcohol

-

Concentrated sulfuric acid

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser (and Dean-Stark trap if using toluene)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine lauric acid (1.0 eq), benzyl alcohol (1.5-3.0 eq), and a magnetic stir bar. If using a Dean-Stark trap, add toluene (approximately 2 mL per gram of lauric acid).

-

Slowly add concentrated sulfuric acid (1-2 mol% relative to lauric acid) to the mixture with stirring.

-

Assemble the reflux condenser (with the Dean-Stark trap if applicable) and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis using p-Toluenesulfonic Acid as a Catalyst

This procedure is similar to the sulfuric acid method but uses a solid acid catalyst.

Procedure:

-

Follow the same setup as for the sulfuric acid-catalyzed reaction, but replace sulfuric acid with p-toluenesulfonic acid monohydrate (2-5 mol% relative to lauric acid).

-

The use of a Dean-Stark trap with toluene is highly recommended to drive the equilibrium towards the product.

-

The workup procedure is identical to the one described for the sulfuric acid-catalyzed synthesis.

Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol offers a greener alternative to traditional acid catalysis.

Materials:

-

Lauric acid

-

Benzyl alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., heptane, optional)

-

Molecular sieves (optional, to remove water)

Equipment:

-

Shaking incubator or stirred reaction vessel

-

Filtration apparatus

Procedure:

-

In a reaction vessel, combine lauric acid (1.0 eq) and benzyl alcohol (1.0-1.5 eq). A solvent-free system is often preferred, but an organic solvent can be used to reduce viscosity.

-

Add the immobilized lipase (typically 5-10% by weight of the total reactants).

-

If not using a solvent, molecular sieves can be added to adsorb the water produced during the reaction.

-

Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 50-60°C) with continuous stirring or shaking.

-

Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion is reached (typically 24-48 hours), separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.

-

The filtrate contains the this compound. Depending on the purity required, it can be used directly or further purified by vacuum distillation.

Workflow and Logical Relationships

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Conclusion

The synthesis of this compound from benzyl alcohol and lauric acid is a well-established process, primarily achieved through Fischer esterification. The choice of catalyst, whether a traditional mineral acid, a milder organic acid, or a highly selective enzyme, significantly impacts the reaction conditions, yield, and environmental footprint of the synthesis. For large-scale industrial production, acid catalysis with azeotropic water removal remains a common and efficient method. However, for applications requiring high purity and adherence to green chemistry principles, enzymatic synthesis presents a compelling alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling them to select and optimize the most suitable synthetic route for their specific needs.

References

Physicochemical Properties of Benzyl Dodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) dodecanoate (B1226587) (CAS No. 140-25-0), also commonly known as benzyl laurate, is the ester of benzyl alcohol and dodecanoic acid (lauric acid). It is a versatile compound utilized as a biochemical reagent and finds applications in the fragrance and cosmetic industries. This technical guide provides a comprehensive overview of the physicochemical properties of benzyl dodecanoate, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and handling information. The data presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation.

Physicochemical Properties

Benzyl dodecanoate is a clear, colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C19H30O2 | [1] |

| Molecular Weight | 290.44 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Density | 0.945 g/cm³ | [1] |

| Boiling Point | 375.5 °C at 760 mmHg | [1] |

| 211 °C at 12 mmHg | [3] | |

| Melting Point | 9.5 °C | [1] |

| Flash Point | 109 °C | [1] |

| Refractive Index | 1.4810 to 1.4830 | [3] |

| Vapor Pressure | 7.75E-06 mmHg at 25°C | [1] |

Table 2: Solubility Data

Benzyl dodecanoate is practically insoluble in water but exhibits good solubility in a wide range of organic solvents.[4][5]

| Solvent | Solubility (g/L) at 25°C | Reference(s) |

| Water | ~0.01491 mg/L (estimated) | [5] |

| Ethanol | 1845.57 | [6] |

| Methanol | 1795.22 | [6] |

| Isopropanol | 1362.97 | [6] |

| Acetone | 4433.08 | [6] |

| Acetonitrile (B52724) | 2254.72 | [6] |

| Dichloromethane | 7570.26 | [6] |

| Chloroform | 5505.22 | [6] |

| Toluene (B28343) | 978.86 | [6] |

| n-Hexane | 154.0 | [6] |

| Ethyl Acetate (B1210297) | 4053.75 | [6] |

| Dimethylformamide (DMF) | 3347.71 | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 3503.15 | [6] |

| Mineral Oil | Soluble | [4] |

| Jojoba Oil | Soluble | [4] |

| Almond Oil | Soluble | [4] |

| Isopropyl Myristate | Soluble | [4] |

Table 3: Chromatographic and Spectroscopic Parameters

| Parameter | Value | Reference(s) |

| LogP (Octanol-Water Partition Coefficient) | 5.65070 | [1] |

| XLogP3-AA | 6.8 | [6] |

| Polar Surface Area (PSA) | 26.30 Ų | [1] |

| Mass Spectrum (Electron Ionization) | Major fragments (m/z): 91 (base peak), 108, 43, 57 | [7] |

Spectral Data (Expected)

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.3-7.4 ppm, integrating to 5H.

-

Benzylic Protons (-CH₂-O-): A singlet at approximately δ 5.1 ppm, integrating to 2H.

-

Methylene Protons adjacent to the carbonyl group (-CH₂-COO-): A triplet at around δ 2.3 ppm, integrating to 2H.

-

Methylene Protons of the alkyl chain (-(CH₂)₈-): A broad multiplet in the region of δ 1.2-1.6 ppm, integrating to 16H.

-

Terminal Methyl Protons (-CH₃): A triplet at approximately δ 0.9 ppm, integrating to 3H.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COO-): A signal in the range of δ 172-174 ppm.

-

Aromatic Carbons (C₆H₅): Signals between δ 127-136 ppm.

-

Benzylic Carbon (-CH₂-O-): A signal around δ 66 ppm.

-

Methylene Carbon adjacent to the carbonyl group (-CH₂-COO-): A signal at approximately δ 34 ppm.

-

Alkyl Chain Carbons (-(CH₂)₉-): A series of signals in the range of δ 22-32 ppm.

-

Terminal Methyl Carbon (-CH₃): A signal at approximately δ 14 ppm.

IR Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of benzyl dodecanoate.

Synthesis via Fischer Esterification

This protocol describes the synthesis of benzyl dodecanoate from dodecanoic acid and benzyl alcohol using an acid catalyst.

Materials:

-

Dodecanoic acid (lauric acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add dodecanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (or p-TsOH, ~0.02 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl dodecanoate.

Caption: Workflow for the synthesis of benzyl dodecanoate via Fischer esterification.

Purification by Column Chromatography

This protocol details the purification of crude benzyl dodecanoate using silica (B1680970) gel column chromatography.

Materials:

-

Crude benzyl dodecanoate

-

Silica gel (230-400 mesh)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The desired compound should have an Rf value of approximately 0.2-0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.

-

Sample Loading: Dissolve the crude benzyl dodecanoate in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure benzyl dodecanoate.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzyl dodecanoate.

Caption: General workflow for the purification of benzyl dodecanoate by column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of benzyl dodecanoate purity.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms)

-

Helium as carrier gas

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas Flow Rate: 1 mL/min

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Procedure:

-

Prepare a dilute solution of the purified benzyl dodecanoate in a suitable solvent (e.g., hexane or ethyl acetate).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Acquire the data and analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for analyzing benzyl dodecanoate.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water is typically effective. For example, starting with 70% acetonitrile and increasing to 100% over 15 minutes.

HPLC Conditions (Typical):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Dissolve the benzyl dodecanoate sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution of the compound and determine its retention time and purity from the resulting chromatogram.

Safety and Handling

Benzyl dodecanoate should be handled in a well-ventilated area.[8] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[8] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area with soap and water.[8] Store in a tightly closed container in a cool, dry place.[8] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

Conclusion

This technical guide provides a comprehensive summary of the physicochemical properties of benzyl dodecanoate, along with detailed experimental protocols for its synthesis, purification, and analysis. The tabulated data and methodologies are intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

References

- 1. athabascau.ca [athabascau.ca]

- 2. ptfarm.pl [ptfarm.pl]

- 3. agilent.com [agilent.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Spectral Data of Benzyl Laurate (CAS 140-25-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Benzyl (B1604629) Laurate (CAS 140-25-0), a widely used emollient and fragrance ingredient. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with plausible experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of benzyl laurate, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a distinct fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a base peak at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺), and other significant fragments.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 108 | ~45-85 | [C₇H₈O]⁺ (Rearrangement ion) |

| 43 | ~32-38 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 57 | ~21-23 | [C₄H₉]⁺ |

| 41 | ~27 | [C₃H₅]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions :

-

Injector Temperature : 250°C

-

Oven Temperature Program : Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole.

-

Scan Range : m/z 40-400.

-

Ion Source Temperature : 230°C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the arrangement of protons and carbons in the this compound molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the protons of the lauryl chain.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl group) |

| ~5.12 | s | 2H | -O-CH₂ -Ph |

| ~2.31 | t | 2H | -CO-CH₂ - |

| ~1.63 | quint | 2H | -CO-CH₂-CH₂ - |

| ~1.26 | m | 16H | -(CH₂ )₈- |

| ~0.88 | t | 3H | -CH₃ |

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173.8 | C =O (Ester carbonyl) |

| ~136.2 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H (ortho/para) |

| ~128.2 | Ar-C H (meta) |

| ~66.1 | -O-C H₂-Ph |

| ~34.4 | -CO-C H₂- |

| ~31.9 | -C H₂- (Lauryl chain) |

| ~29.6 | -C H₂- (Lauryl chain) |

| ~29.5 | -C H₂- (Lauryl chain) |

| ~29.3 | -C H₂- (Lauryl chain) |

| ~29.2 | -C H₂- (Lauryl chain) |

| ~25.0 | -CO-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Number of Scans : 16-32.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Number of Scans : 1024 or more, depending on sample concentration.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester functional group and the aromatic ring.

Table 4: Infrared (IR) Spectral Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | C-H stretch (aromatic) |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~1250, 1150 | Strong | C-O stretch (ester) |

| ~750, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrumentation : An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation : As this compound is a liquid at room temperature, a neat (undiluted) sample can be used directly. Place a small drop of the liquid onto the ATR crystal.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing : A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of benzyl (B1604629) laurate. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and quality control of this compound. This document details the experimental protocols for NMR spectroscopy, presents a thorough analysis of the spectral data, and provides visual aids to facilitate understanding of the molecular structure and experimental workflow.

Introduction to Benzyl Laurate

This compound, the ester of benzyl alcohol and lauric acid, is a chemical compound with applications in the pharmaceutical, cosmetic, and flavor industries. Its molecular structure, consisting of a benzyl group and a C12 fatty acid chain, gives rise to a characteristic NMR spectrum that is instrumental for its identification and the assessment of its purity. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its chemical identity and for detecting the presence of any impurities.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocols outline the standard procedures for preparing a sample of this compound and for acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra. The following steps are recommended:

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for esters like this compound due to its excellent dissolving properties and the presence of a single residual solvent peak in the ¹H NMR spectrum (δ 7.26 ppm) and a characteristic triplet in the ¹³C NMR spectrum (δ 77.16 ppm) which can be used as internal references.

-

Concentration :

-

For ¹H NMR, a concentration of 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.

-

-

Procedure :

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical instrument settings for the acquisition of ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Spectroscopy :

-

Pulse Program : A standard single-pulse sequence.

-

Number of Scans : 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

-

Acquisition Time : An acquisition time of 2-4 seconds ensures good resolution.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : A standard proton-decoupled pulse sequence.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is advisable.

-

Spectral Width : A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

Acquisition Time : An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Data and Analysis

The following tables summarize the expected chemical shifts, multiplicities, and assignments for the signals in the ¹H and ¹³C NMR spectra of this compound, based on data available in the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectrum Data

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.30 - 7.40 | Multiplet | 5H | Ar-H |

| b | 5.11 | Singlet | 2H | -O-CH ₂-Ar |

| c | 2.31 | Triplet | 2H | -C(=O)-CH ₂- |

| d | 1.60 - 1.68 | Multiplet | 2H | -C(=O)-CH₂-CH ₂- |

| e | 1.20 - 1.40 | Multiplet | 16H | -(CH ₂)₈- |

| f | 0.88 | Triplet | 3H | -CH ₃ |

¹³C NMR Spectrum Data

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| g | 173.9 | C =O |

| h | 136.3 | Ar-C (quaternary) |

| i | 128.5 | Ar-C H (ortho) |

| j | 128.2 | Ar-C H (para) |

| k | 128.0 | Ar-C H (meta) |

| l | 66.1 | -O-C H₂-Ar |

| m | 34.4 | -C(=O)-C H₂- |

| n | 31.9 | -C H₂- |

| o | 29.6 | -C H₂- |

| p | 29.5 | -C H₂- |

| q | 29.3 | -C H₂- |

| r | 29.2 | -C H₂- |

| s | 25.0 | -C(=O)-CH₂-C H₂- |

| t | 22.7 | -C H₂-CH₃ |

| u | 14.1 | -C H₃ |

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom labeling corresponding to the NMR data and a general workflow for an NMR experiment.

Caption: Chemical structure of this compound with atom labels corresponding to the assignments in the ¹H and ¹³C NMR data tables.

Caption: General experimental workflow for NMR analysis, from sample preparation to data interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural confirmation. The well-resolved signals in both spectra allow for the unambiguous assignment of all proton and carbon atoms within the molecule. This guide serves as a valuable resource for scientists and researchers, providing the necessary data and protocols for the accurate identification and quality assessment of this compound in a laboratory setting.

FT-IR Spectroscopic Analysis of Benzyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of benzyl (B1604629) laurate. It details the characteristic vibrational frequencies, a comprehensive experimental protocol for analysis, and a summary of quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of esters and related compounds in the pharmaceutical and chemical industries.

Introduction to FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1] When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds.[1] An FT-IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.[2]

Benzyl laurate (C₁₉H₃₀O₂), the ester of benzyl alcohol and lauric acid, possesses several characteristic functional groups that give rise to distinct absorption bands in the FT-IR spectrum. These include the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O), the aromatic ring of the benzyl group, and the long aliphatic chain of the laurate moiety. The analysis of these bands allows for the confirmation of the compound's identity and the assessment of its purity.

Experimental Protocol: ATR-FT-IR Analysis of Liquid Samples

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy, particularly for liquid and solid samples, as it requires minimal to no sample preparation. The following protocol outlines the steps for acquiring an FT-IR spectrum of this compound using an ATR-FT-IR spectrometer.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Gently wipe the crystal surface with a soft cloth or tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

-

Acquire a background spectrum. This measurement captures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. The FT-IR spectrometer passes an infrared beam through the ATR crystal, which is in contact with the sample.

-

To improve the signal-to-noise ratio, the final spectrum is typically an average of multiple scans (e.g., 16 to 32 scans).

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Compare the obtained spectrum with a reference spectrum of this compound or with established correlation charts for functional groups to confirm the identity and purity of the sample.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.

-

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The following table summarizes the expected characteristic absorption bands for this compound in the mid-infrared region. These assignments are based on the known vibrational frequencies of the functional groups present in the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Asymmetric, -CH₃) | Aliphatic C-H | ~2954 |

| C-H Stretch (Asymmetric, -CH₂) | Aliphatic C-H | ~2925 |

| C-H Stretch (Symmetric, -CH₃) | Aliphatic C-H | ~2872 |

| C-H Stretch (Symmetric, -CH₂) | Aliphatic C-H | ~2855 |

| C=O Stretch (Ester) | Carbonyl | 1750 - 1735 |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1585 and 1500 - 1400 |

| C-H Bend (Scissoring, -CH₂) | Aliphatic C-H | ~1465 |

| C-H Bend (Umbrella, -CH₃) | Aliphatic C-H | ~1378 |

| C-O Stretch (Asymmetric) | Ester | 1300 - 1000 |

| C-H Bend (Out-of-plane, Aromatic) | Ar-H | 900 - 675 |

| C-H Bend (Rocking, -CH₂) | Aliphatic C-H | ~720 |

Note: The bolded entries highlight the most characteristic absorption bands for the ester functional group.

Visualizations

The following diagrams illustrate the logical workflow for the FT-IR analysis of this compound and the key functional groups within the molecule.

Caption: Experimental workflow for ATR-FT-IR analysis.

Caption: Key functional groups of this compound and their FT-IR regions.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by a combination of absorptions from its constituent parts. The most prominent and diagnostic peak is the strong absorption band in the region of 1750-1735 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group.[3] The presence of a long aliphatic chain is confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹. The aromatic ring of the benzyl group gives rise to weaker C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region.[1] Furthermore, the C-O stretching vibrations of the ester group typically appear as two or more bands in the 1300-1000 cm⁻¹ region.[3] The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bending vibrations that are unique to the molecule as a whole.[2] By analyzing these characteristic absorption bands, one can confidently identify this compound and assess its purity.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of benzyl (B1604629) laurate. Understanding the fragmentation pathways of this molecule is critical for its unambiguous identification and characterization in complex matrices, a common requirement in various research and development settings, including drug development and metabolomics. This document outlines the key fragment ions, proposes a detailed fragmentation mechanism, and provides a representative experimental protocol for its analysis.

Executive Summary

Benzyl laurate, the ester of benzyl alcohol and lauric acid, exhibits a characteristic fragmentation pattern under electron ionization. The molecule readily undergoes specific bond cleavages, yielding a series of diagnostic ions. The most prominent fragmentation pathways involve the formation of the tropylium (B1234903) ion (m/z 91) and the benzyl alcohol radical cation (m/z 108) through a McLafferty-type rearrangement. Other significant fragments arise from the loss of the benzyl and benzyloxy radicals. This guide will delve into the specifics of these fragmentation routes, supported by quantitative data and a visual representation of the fragmentation cascade.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key ions that provide structural information. The relative abundances of these ions are crucial for confirming the compound's identity. The data presented below has been compiled from publicly available spectral databases.[1][2]

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Proposed Neutral Loss |

| 290 | [M]•+ (Molecular Ion) | Low / Not Observed | - |

| 199 | [M - C7H7]•+ | Variable | Benzyl radical (C7H7•) |

| 183 | [M - C7H7O]•+ | Variable | Benzyloxy radical (C7H7O•) |

| 108 | [C7H8O]•+ | High | Ketene (B1206846) of lauric acid (C12H22O) |

| 91 | [C7H7]+ | Base Peak | Lauric acid radical (C12H23O2•) |

Note: Relative intensities can vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway

Upon electron ionization, this compound (molecular weight: 290.44 g/mol ) forms a molecular ion ([M]•+) that is often of low abundance or not observed at all.[1][2] The fragmentation of this molecular ion is dominated by pathways that lead to the formation of highly stable, resonance-stabilized ions.

The primary fragmentation processes include:

-

Formation of the Tropylium Ion (m/z 91): The most abundant ion in the spectrum, the base peak, is typically observed at m/z 91. This corresponds to the benzyl cation, which rearranges to the highly stable tropylium ion.[3] This fragmentation involves the cleavage of the ester bond with charge retention on the benzyl moiety.

-

McLafferty-type Rearrangement (m/z 108): Benzyl esters are known to undergo a rearrangement to eliminate a neutral ketene molecule, resulting in the formation of the radical cation of benzyl alcohol at m/z 108.[3] This ion is often a prominent peak in the spectrum.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the benzyloxy radical ([M - 91]) or the benzyl radical.

The fragmentation pathway of this compound is visually represented in the following diagram:

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

While the exact experimental conditions can vary, the following protocol outlines a typical approach for the analysis of this compound using GC-MS with electron ionization.

4.1. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ionization Source: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole

4.2. Chromatographic Conditions

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 10 min at 280 °C

-

4.3. Mass Spectrometer Conditions

-

Ionization Energy: 70 eV[3]

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 40-450

-

Solvent Delay: 5 min

4.4. Sample Preparation

Dissolve the this compound standard or sample extract in a suitable volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 10-100 µg/mL.

4.5. Data Analysis

Acquired mass spectra can be compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation of identity.[1] Manual interpretation of the fragmentation pattern, as detailed in this guide, should also be performed for definitive identification.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is a well-defined process that yields a series of characteristic ions. The presence of a prominent tropylium ion at m/z 91 and a significant benzyl alcohol radical cation at m/z 108, in conjunction with other key fragments, provides a robust fingerprint for the identification of this compound. The experimental protocol provided herein offers a reliable starting point for researchers to obtain high-quality mass spectral data for this compound. This in-depth understanding is invaluable for professionals in fields where precise molecular characterization is paramount.

References

The Solubility of Benzyl Laurate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) laurate in a wide range of organic solvents. Benzyl laurate, the ester of benzyl alcohol and lauric acid, is a versatile compound utilized in cosmetics, fragrances, and pharmaceutical formulations as an emollient, solvent, and fragrance ingredient.[1][2] Its solubility characteristics are critical for its effective formulation and application. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

This compound exhibits good solubility in many organic solvents, a property attributed to its chemical structure which includes a large, non-polar lauryl chain and a benzyl group that contributes some polarity.[3] Conversely, it is practically insoluble in highly polar solvents like water and propylene (B89431) glycol.[1][4] The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C.

| Solvent Category | Solvent | Solubility (g/L) at 25°C[5] |

| Alcohols | Methanol | 1795.22 |

| Ethanol | 1845.57 | |

| n-Propanol | 1538.96 | |

| Isopropanol | 1362.97 | |

| n-Butanol | 1342.7 | |

| Isobutanol | 1049.02 | |

| sec-Butanol | 1159.71 | |

| tert-Butanol | 1350.37 | |

| n-Pentanol | 869.78 | |

| Isopentanol | 1209.81 | |

| n-Hexanol | 621.23 | |

| Cyclohexanol | 1329.34 | |

| n-Heptanol | 348.92 | |

| n-Octanol | 299.61 | |

| n-Nonanol | 285.52 | |

| 2-Ethylhexanol | 488.84 | |

| Isooctanol | 340.09 | |

| Benzyl Alcohol | 713.73 | |

| Ketones | Acetone | 4433.08 |

| 2-Butanone (MEK) | 3342.5 | |

| Cyclohexanone | 4921.62 | |

| MIBK | 1717.14 | |

| Esters | Methyl Acetate | 2535.2 |

| Ethyl Acetate | 4053.75 | |

| n-Propyl Acetate | 2817.62 | |

| Isopropyl Acetate | 2445.41 | |

| n-Butyl Acetate | 2359.83 | |

| Isobutyl Acetate | 1478.64 | |

| n-Pentyl Acetate | 1615.13 | |

| 1-Methoxy-2-propyl acetate | ||

| Ethyl Lactate | 591.87 | |

| Ethers | Diethyl Ether | Miscible (qualitative)[1] |

| Dipropyl Ether | 1210.71 | |

| Tetrahydrofuran (THF) | 3658.59 | |

| 1,4-Dioxane | 2593.8 | |

| MTBE | 2347.66 | |

| 2-Ethoxyethanol | 1315.93 | |

| 2-Methoxyethanol | 1712.6 | |

| 2-Propoxyethanol | 1162.63 | |

| 2-Butoxyethanol | 854.28 | |

| 1-Propoxy-2-propanol | 1055.2 | |

| Hydrocarbons | n-Pentane | 114.07 |

| n-Hexane | 154.0 | |

| n-Heptane | 93.94 | |

| Cyclohexane | 522.27 | |

| Toluene | 978.86 | |

| Ethylbenzene | 541.48 | |

| Chlorinated Solvents | Dichloromethane | 7570.26 |

| Chloroform | 5505.22 | |

| 1,2-Dichloroethane | 5913.3 | |

| 1,2-Dichlorobenzene | 1655.56 | |

| Tetrachloromethane | 783.01 | |

| Amides | N,N-Dimethylformamide (DMF) | 3347.71 |

| N,N-Dimethylacetamide (DMAc) | 3272.59 | |

| N-Methyl-2-pyrrolidone (NMP) | 2508.0 | |

| N-Methylformamide | 1536.37 | |

| Other Solvents | Acetonitrile | 2254.72 |

| Dimethyl Sulfoxide (DMSO) | 3503.15 | |

| Acetic Acid | 1077.43 | |

| Propylene Carbonate | 2025.65 | |

| Transcutol | 4738.95 | |

| Ethylene Glycol | 53.19 | |

| Propylene Glycol | 152.81 | |

| Mineral Oil | Soluble (qualitative)[1][4] | |

| Jojoba Oil | Soluble (qualitative)[1][4] | |

| Almond Oil | Soluble (qualitative)[1][4] | |

| Isopropyl Myristate | Soluble (qualitative)[1][4] | |

| Cyclomethicone | Soluble (qualitative)[1] |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent, a robust and widely applicable technique.[6]

Principle

This method involves preparing a saturated solution of this compound in the chosen solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. The solubility is then calculated from the mass of the solute and the volume of the solvent.

Materials and Apparatus

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Conical flasks with stoppers

-

Constant temperature water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes (e.g., watch glasses or aluminum pans)

-

Analytical balance (readable to 0.1 mg)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Stopper the flask securely to prevent solvent evaporation.

-

Place the flask in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed evaporation dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). The oven should be well-ventilated.

-

Continue drying until all the solvent has evaporated.

-

Transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L, by dividing the mass of the residue by the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

Thermal Decomposition Profile of Benzyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of benzyl (B1604629) laurate. Due to the limited availability of specific experimental data for this compound, this document presents a predictive analysis based on the known thermal behavior of similar long-chain fatty acid esters and benzyl esters. It outlines the expected thermal stability, decomposition pathways, and the analytical techniques used to characterize these properties. This guide is intended to serve as a valuable resource for researchers and professionals working with benzyl laurate in applications where thermal stability is a critical parameter, such as in drug formulation and cosmetic sciences.

Introduction

This compound (C19H30O2) is the ester of benzyl alcohol and lauric acid. It finds application in the cosmetics industry as an emollient, fragrance ingredient, and solubilizer. In pharmaceutical formulations, understanding the thermal stability of excipients like this compound is paramount to ensure product safety, efficacy, and shelf-life. Thermal decomposition can lead to the generation of potentially harmful degradants and alter the physicochemical properties of a formulation. This guide details the expected thermal decomposition profile of this compound and provides standardized protocols for its experimental determination.

Predicted Thermal Decomposition Data

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on typical values for similar long-chain fatty acid esters. These values should be confirmed by experimental analysis.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Predicted Value | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 250 - 300 °C | The temperature at which the rate of mass loss is maximal. |

| Endset Decomposition Temperature (Tendset) | 300 - 350 °C | The temperature at which the primary decomposition is complete. |

| Mass Loss (%) | > 95% | The percentage of the initial mass lost during the main decomposition step. |

| Residue at 600 °C (%) | < 5% | The percentage of the initial mass remaining at 600 °C. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | ~9 °C | The temperature at which the substance transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHf) | 150 - 200 J/g | The heat absorbed during melting. |

| Decomposition Enthalpy (ΔHd) | Endothermic | The overall heat flow associated with the decomposition process. |

Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (Tonset), peak decomposition temperature (Tpeak), and the percentage of mass loss from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the enthalpy change associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., -20 °C).

-

Heat the sample to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the melting endotherm) and the enthalpy of fusion (area under the melting peak). Observe any endothermic or exothermic events associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Set the pyrolysis temperature to the peak decomposition temperature determined by TGA (e.g., 275 °C).

-

Pyrolyze the sample for a short duration (e.g., 10-20 seconds).

-

-

GC Separation:

-

The pyrolysis products are immediately transferred to the GC column.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Program the GC oven temperature to separate the decomposition products (e.g., initial temperature of 50 °C, ramped to 300 °C).

-

-

MS Detection:

-

The separated compounds are introduced into the mass spectrometer.

-

Operate the MS in electron ionization (EI) mode.

-

Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

-

Predicted Decomposition Pathway and Visualization

The thermal decomposition of esters like this compound is expected to proceed through a concerted, non-radical pathway known as an Ei elimination (ester pyrolysis) if a β-hydrogen is available. However, given the structure of this compound, a more likely pathway at higher temperatures involves homolytic cleavage of the ester bond.

Proposed Thermal Decomposition Mechanism

At elevated temperatures, the primary decomposition pathway for this compound is anticipated to be the homolytic cleavage of the benzyl-oxygen bond, which is the weakest bond in the ester moiety, leading to the formation of a benzyl radical and a lauroyl radical. These radicals can then undergo further reactions.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the thermal decomposition of a compound like this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive overview of the thermal decomposition profile of this compound, grounded in the established behavior of analogous chemical structures. The outlined experimental protocols for TGA, DSC, and Pyrolysis-GC-MS offer a robust framework for the empirical determination of its thermal stability and decomposition products. For professionals in researcher, and drug development, a thorough understanding and experimental validation of the thermal properties of this compound are critical for ensuring the quality, safety, and stability of final products.

In-Depth Toxicological Profile of Benzyl Laurate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzyl (B1604629) laurate (CAS No. 140-25-0), the ester of benzyl alcohol and lauric acid, is a versatile ingredient utilized in the cosmetic and fragrance industries as an emollient, solvent, and fragrance component.[1][2] Its toxicological profile is of paramount importance for ensuring the safety of consumer products. This technical guide provides a comprehensive overview of the available toxicological data on benzyl laurate, including quantitative data, detailed experimental protocols, and an examination of its metabolic fate. In instances where direct data on this compound is limited, a read-across approach has been employed, utilizing data from structurally related benzyl derivatives such as benzyl alcohol, benzyl acetate (B1210297), and benzyl benzoate (B1203000). This approach is consistent with established practices in regulatory safety assessments.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C19H30O2 | [5] |

| Molecular Weight | 290.44 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Mild, pleasant | [6] |

Toxicological Data Summary

The available toxicological data for this compound and its structural analogues are summarized below.

Acute Toxicity

Oral LD50

An acute oral toxicity study in rats established a low order of acute toxicity for this compound.

| Test Substance | Species | Guideline | LD50 (mg/kg bw) | Results | Reference |

| This compound | Rat | Similar to OECD 401 | > 5000 | No mortality or signs of toxicity observed. | [7] |

Experimental Protocol: Acute Oral Toxicity (based on OECD 401)

A limit test is often conducted for substances with expected low toxicity.[8]

-

Test System: Young adult rats (e.g., Sprague-Dawley strain), typically 5 males and 5 females.[3][8]

-

Administration: A single dose of the test substance is administered by oral gavage. For a limit test, a dose of 5000 mg/kg body weight is used.[8] The substance is often dissolved in a suitable vehicle like corn oil.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[8]

Skin Irritation

Experimental Protocol: Acute Dermal Irritation (based on OECD 404)

-

Test System: Albino rabbits, at least 3 animals.[2]

-

Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing for 4 hours.[2][10]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]

-

Scoring: The reactions are scored according to a standardized system (e.g., Draize scale). The Primary Irritation Index (PII) is calculated. A PII of 0 indicates no irritation.[10]

Eye Irritation

Similar to skin irritation, specific quantitative eye irritation data for this compound is limited. Benzyl benzoate is reported to be slightly irritating to the rabbit eye.[6]

Experimental Protocol: Acute Eye Irritation (based on OECD 405)

-

Test System: Albino rabbits, initially one animal, with confirmation in additional animals if necessary.[11][12]

-

Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[11][12]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[11]

-

Scoring: Ocular lesions are scored according to a standardized scale.

Skin Sensitization

No specific skin sensitization studies on this compound were identified. Benzyl alcohol is considered a rare sensitizer (B1316253) in humans.[13][14] Benzyl benzoate is described as a slight to moderate skin sensitizer.[6]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD 429)

The LLNA is the preferred method for assessing skin sensitization potential.[15][16][17][18]

-

Test System: Mice (e.g., CBA/J strain), typically 4-5 animals per group.[15][19]

-

Application: The test substance is applied topically to the dorsum of each ear for three consecutive days.[19]

-

Methodology: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and lymphocyte proliferation is measured by scintillation counting.[15][19]

-

Endpoint: The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI ≥ 3 is considered a positive result.[17]

Mutagenicity

No direct mutagenicity data for this compound was found. However, benzyl benzoate and benzyl acetate have been tested and found to be negative in the Ames test.[20][21] A study on several benzyl derivatives indicated that mutagenicity is associated with specific substituents (e.g., nitro groups) that are not present in this compound.[22]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

-

Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[14][23][24]

-

Methodology: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver). The test substance is incubated with the bacterial strains in a suitable medium.[23][24]

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in a selective medium) is counted. A significant, dose-related increase in the number of revertants compared to the negative control indicates a mutagenic potential.[25]

Repeated Dose Toxicity

Specific repeated dose toxicity data for this compound is not available. For benzyl benzoate, a 90-day dermal toxicity study in rats showed no systemic toxicity up to the limit dose of 1000 mg/kg/day.[6] Oral studies on benzyl benzoate and its metabolites indicate that toxic effects only occur at high doses.[6]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

-

Test System: Rats, at least 10 males and 10 females per dose group.[1][9][26]

-

Administration: The test substance is administered daily in graduated doses to several groups for 90 days, typically via oral gavage or in the diet.[1][9][26]

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematology, clinical chemistry, and urinalysis are performed.[1][9][26]

-

Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.[1][9][26]

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Metabolic Pathway

This compound is expected to be metabolized through hydrolysis to benzyl alcohol and lauric acid. This is a common metabolic pathway for benzyl esters. Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine. Lauric acid is a fatty acid that is readily metabolized through beta-oxidation.

Experimental Workflow for Safety Assessment

A typical workflow for the safety assessment of a cosmetic ingredient like this compound involves a tiered approach, starting with existing data and in silico predictions, followed by in vitro and, if necessary, in vivo testing.

Conclusion

Based on the available data, this compound exhibits a low order of acute oral toxicity. While specific data for other toxicological endpoints are limited for this compound itself, the extensive data on its close structural analogues—benzyl alcohol, benzyl acetate, and benzyl benzoate—support a low overall toxicological concern. These related substances are generally found to be, at most, slightly irritating to the skin and eyes and have a low potential for skin sensitization. They are not considered to be mutagenic. The metabolism of this compound is expected to proceed via hydrolysis to well-characterized endogenous substances. This comprehensive toxicological profile, supported by the principle of read-across, indicates that this compound is safe for its intended use in cosmetic and fragrance products under the current practices of use and concentration.

References

- 1. cir-safety.org [cir-safety.org]

- 2. ireadlabelsforyou.com [ireadlabelsforyou.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Fragrance material review on α-methylbenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. gov.pl [gov.pl]

- 8. Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Fragrance material review on benzyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]